molecular formula C18H26N2O B11376568 Phenyl{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone

Phenyl{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone

Cat. No.: B11376568
M. Wt: 286.4 g/mol
InChI Key: SYWUAQQOCOVUEM-UHFFFAOYSA-N
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Description

1-BENZOYL-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE is a complex organic compound that features a benzoyl group attached to a piperidine ring, which is further substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZOYL-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzoyl group through acylation reactions. The pyrrolidine moiety is then introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-BENZOYL-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine or pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of benzoyl derivatives or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

1-BENZOYL-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZOYL-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl group can enhance the compound’s binding affinity to these targets, while the piperidine and pyrrolidine rings contribute to its overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 1-BENZOYL-2-[2-(MORPHOLIN-1-YL)ETHYL]PIPERIDINE
  • 1-BENZOYL-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE
  • 1-BENZOYL-2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDINE

Uniqueness: 1-BENZOYL-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

phenyl-[2-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H26N2O/c21-18(16-8-2-1-3-9-16)20-14-5-4-10-17(20)11-15-19-12-6-7-13-19/h1-3,8-9,17H,4-7,10-15H2

InChI Key

SYWUAQQOCOVUEM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCN2CCCC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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